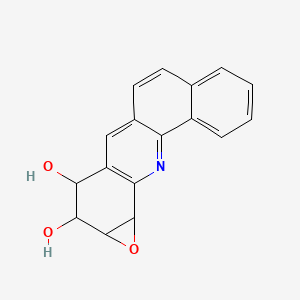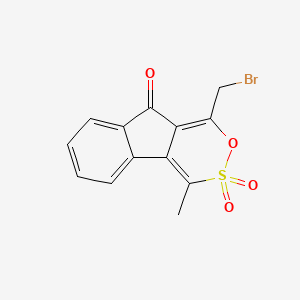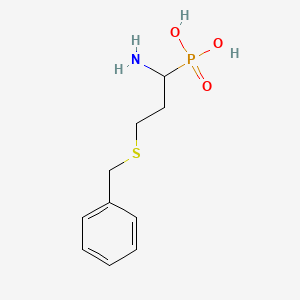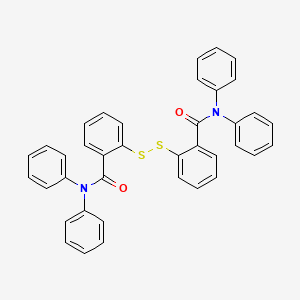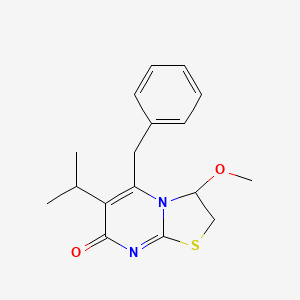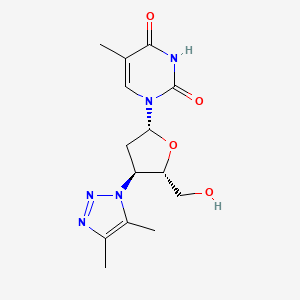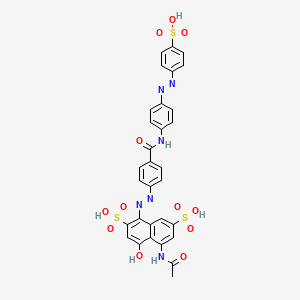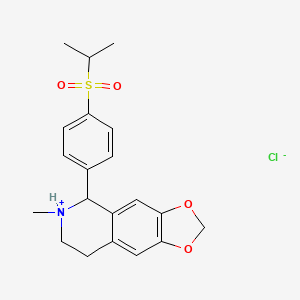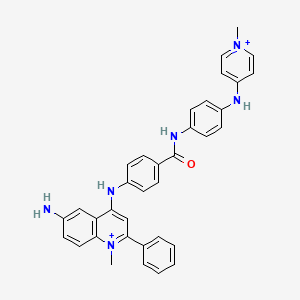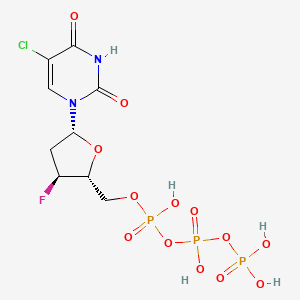
4'-Azido-5-chloro-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Azido-5-chloro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of an azido group at the 4’ position and a chlorine atom at the 5 position of the uridine base. It is used primarily in scientific research for its ability to incorporate into DNA and interfere with DNA synthesis and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azido-5-chloro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of 2’-deoxyuridine, followed by the introduction of the azido group at the 4’ position using azidotrimethylsilane. The chlorine atom is then introduced at the 5 position through a halogenation reaction using sulfuryl chloride. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 4’-Azido-5-chloro-2’-deoxyuridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Azido-5-chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Sulfuryl Chloride: Used for halogenation to introduce the chlorine atom.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reducing the azido group.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Halogenated Derivatives: Formed by substitution reactions involving the chlorine atom.
Applications De Recherche Scientifique
4’-Azido-5-chloro-2’-deoxyuridine is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:
DNA Labeling: Used to label DNA for studying DNA replication, repair, and recombination.
Cell Cycle Analysis: Employed in immunohistochemical analysis to study cell cycle dynamics.
Antiviral Research: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Cancer Research: Studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapies.
Mécanisme D'action
4’-Azido-5-chloro-2’-deoxyuridine exerts its effects by incorporating into DNA during replication. The presence of the azido group interferes with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This results in the inhibition of cell proliferation and can induce cell cycle arrest. The compound also affects DNA repair mechanisms, making it useful in studying DNA damage responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2’-deoxyuridine: Similar in structure but lacks the azido group.
2’-Azido-2’-deoxyuridine: Similar in structure but lacks the chlorine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of chlorine.
Uniqueness
4’-Azido-5-chloro-2’-deoxyuridine is unique due to the presence of both the azido and chlorine groups. This dual modification enhances its ability to interfere with DNA synthesis and repair, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
139418-97-6 |
|---|---|
Formule moléculaire |
C9H10ClN5O5 |
Poids moléculaire |
303.66 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClN5O5/c10-4-2-15(8(19)12-7(4)18)6-1-5(17)9(3-16,20-6)13-14-11/h2,5-6,16-17H,1,3H2,(H,12,18,19)/t5-,6+,9+/m0/s1 |
Clé InChI |
HOSVVXRRMIIWHJ-CCGCGBOQSA-N |
SMILES isomérique |
C1[C@@H]([C@](O[C@H]1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


